2-(1,1,2,2,2-Pentafluoroethoxy)phenol
Overview
Description
2-(1,1,2,2,2-Pentafluoroethoxy)phenol: is a chemical compound with the molecular formula C8H5F5O2 and a molecular weight of 228.12 g/mol This compound is characterized by the presence of a phenol group substituted with a pentafluoroethoxy group, making it a fluorinated phenol derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,1,2,2,2-Pentafluoroethoxy)phenol typically involves the reaction of phenol with pentafluoroethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the hydroxyl group of phenol with the pentafluoroethoxy group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-(1,1,2,2,2-Pentafluoroethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form hydroquinones or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinones, while reduction can produce hydroquinones .
Scientific Research Applications
2-(1,1,2,2,2-Pentafluoroethoxy)phenol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various fluorinated organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 2-(1,1,2,2,2-Pentafluoroethoxy)phenol involves its interaction with specific molecular targets and pathways. The presence of the pentafluoroethoxy group enhances its lipophilicity and ability to interact with biological membranes. This interaction can lead to the disruption of membrane integrity and function, resulting in antimicrobial and antifungal effects . Additionally, the compound may inhibit specific enzymes or receptors, contributing to its therapeutic potential .
Comparison with Similar Compounds
2-(1,1,2,2,2-Pentafluoroethoxy)phenol can be compared with other fluorinated phenol derivatives, such as:
- 2-(1,1,2,2,2-Trifluoroethoxy)phenol
- 2-(1,1,2,2,2-Tetrafluoroethoxy)phenol
- 2-(1,1,2,2,2-Hexafluoroethoxy)phenol
These compounds share similar structural features but differ in the degree of fluorination. The unique properties of this compound, such as its specific lipophilicity and reactivity, make it distinct from its analogs .
Properties
IUPAC Name |
2-(1,1,2,2,2-pentafluoroethoxy)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5O2/c9-7(10,11)8(12,13)15-6-4-2-1-3-5(6)14/h1-4,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSDGHAFJLPUNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OC(C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381666 | |
Record name | 2-(1,1,2,2,2-pentafluoroethoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60702-00-3 | |
Record name | 2-(1,1,2,2,2-pentafluoroethoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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